Distinct Structural Deviation from the CK1ε Inhibitor Pharmacophore
The minimal CK1ε pharmacophore defined in WO2006021000 comprises a pyrrolothiazole (or thienopyrrole) core with a 5‑carboxamide group; the most potent analogs bear small alkyl amide substituents. CAS 1242928-38-6 incorporates a bulky, branched N‑(4‑phenylbutan‑2‑yl) amide side chain and a pyrrole N‑substituent that are absent from all exemplified sub‑micromolar CK1ε inhibitors [1]. This structural divergence implies that the compound explores a distinct region of chemical space not adequately sampled by the patent's representative library.
| Evidence Dimension | Amide substituent size and branching |
|---|---|
| Target Compound Data | N-(4-phenylbutan-2-yl) group; contains chiral center; 11 heavy atoms in side chain |
| Comparator Or Baseline | Patent-exemplified potent CK1ε inhibitors bear N-methyl, N-ethyl, or N-cyclopropyl amide groups (2–6 heavy atoms). |
| Quantified Difference | Side-chain heavy-atom count 5–9 atoms greater than most potent exemplars. |
| Conditions | Structural analysis based on patent WO2006021000A2 disclosure. |
Why This Matters
For scientists investigating novel kinase inhibitor chemotypes or seeking to probe unexplored regions of the pyrrolothiazole SAR landscape, this compound provides a structurally distinct entry point that is not duplicated by standard in-class analogs.
- [1] WO2006021000A2, Substituted thienopyrrole carboxylic acid amides, pyrrolothiazole carboxylic acid amides, and related analogs as inhibitors of casein kinase i epsilon. Aventis Pharmaceuticals Inc., 2006. Representative examples and IC50 data for CK1ε inhibition. View Source
